![molecular formula C26H31N5O3 B2466915 N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902932-45-0](/img/structure/B2466915.png)
N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazole derivatives are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The triazole ring, for example, is known to participate in a variety of reactions including cycloadditions .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Researchers have developed several methods for synthesizing triazoloquinazoline derivatives, highlighting their importance in scientific research. For instance, the one-pot, two-step cascade synthesis offers an efficient approach to forming quinazolino[1,2,3]triazolo[1,4]benzodiazepines, engaging multiple reactive centers and using environmentally friendly catalysts like iodine (Guggenheim, Toru, & Kurth, 2012). This method underscores the versatility and complexity of synthetic pathways for creating such compounds.
Structural Features : The structural diversity of triazoloquinazoline compounds is vast, with studies revealing different synthetic routes and structural motifs. For example, the preparation of triazoloquinazolinium betaines and their molecular rearrangements showcases the intricate chemistry and potential for developing novel compounds with unique properties (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Potential Biological Activities
Antimicrobial and Antitumor Activities : Some derivatives of triazoloquinazoline have demonstrated promising biological activities. For instance, novel quinazolinone compounds fused with triazole, triazine, and tetrazine rings have been synthesized and shown to possess significant antimicrobial properties against a variety of microorganisms (Pandey, Singh, Singh, & Nizamuddin, 2009). Furthermore, the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues revealed their broad-spectrum antitumor activity, offering insights into their potential therapeutic applications (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-17(2)34-13-7-12-30-25(33)21-8-5-6-9-22(21)31-23(28-29-26(30)31)10-11-24(32)27-20-15-18(3)14-19(4)16-20/h5-6,8-9,14-17H,7,10-13H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBLOGBRVLBQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

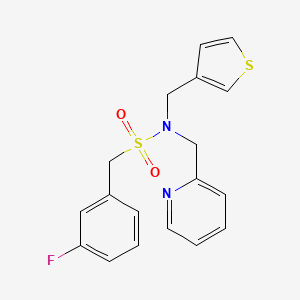
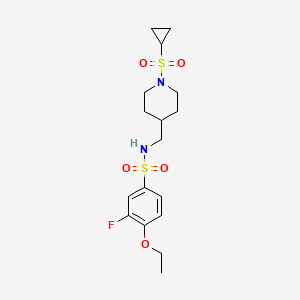

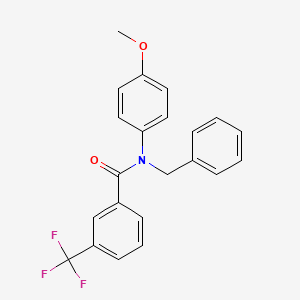

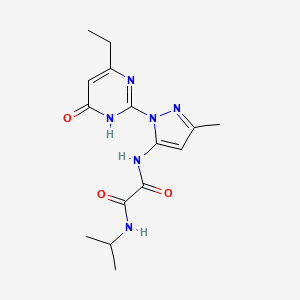
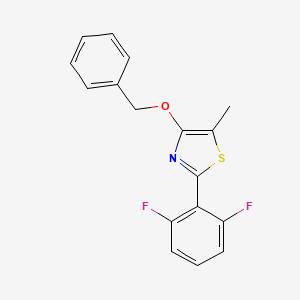
![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)

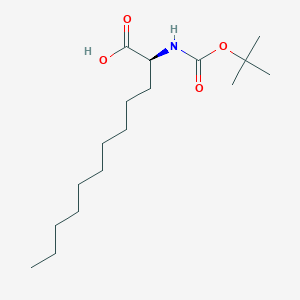

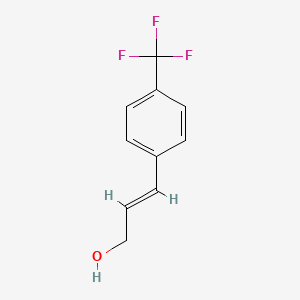
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)